molecular formula C10H16N2O3 B575315 tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate CAS No. 162739-66-4

tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate

Cat. No.: B575315
CAS No.: 162739-66-4
M. Wt: 212.249
InChI Key: FPDCREAXZXMBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C10H16N2O3. It is a hydrazine derivative that features a furan ring, making it a versatile compound in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and hydrazine moiety play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is unique due to the presence of both the furan ring and the hydrazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

162739-66-4

Molecular Formula

C10H16N2O3

Molecular Weight

212.249

IUPAC Name

tert-butyl N-(furan-2-ylmethylamino)carbamate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-6,11H,7H2,1-3H3,(H,12,13)

InChI Key

FPDCREAXZXMBCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCC1=CC=CO1

Synonyms

Hydrazinecarboxylic acid, 2-(2-furanylmethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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